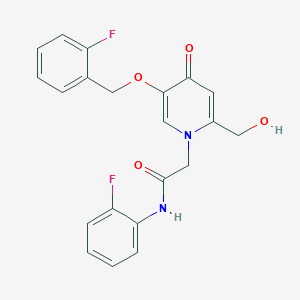

![molecular formula C23H22N2O2S2 B2489111 6-甲基-2-((2-氧代-2-苯乙基)硫)-3-苯乙基-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 862825-21-6](/img/structure/B2489111.png)

6-甲基-2-((2-氧代-2-苯乙基)硫)-3-苯乙基-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves condensation reactions that incorporate sulfur-containing reagents and pyrimidinone precursors. For example, the synthesis of similar derivatives has been demonstrated through the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine to obtain thioxo- and imino- derivatives of 6-methyluracil, highlighting the versatility of synthesis methods for thieno[3,2-d]pyrimidin-4(3H)-ones (Novikov, Ozerov, & Sim, 2005).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by the fusion of a thiophene ring with a pyrimidinone moiety, contributing to the molecule's distinct chemical behavior and reactivity. The presence of various substituents on the thienopyrimidinone core, such as methyl, phenyl, and thio groups, influences the electronic and steric properties of these molecules, affecting their chemical reactivity and potential biological activity. Quantum chemical studies have provided insights into the electronic structure and reactivity of substituted thienopyrimidinones, elucidating mechanisms of substitution reactions and the influence of different substituents (Mamarahmonov et al., 2014).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including alkylation, acylation, and cyclization, allowing for the generation of a wide array of derivatives with diverse functional groups. The chemical properties of these compounds are significantly influenced by their molecular structure, with the sulfur atom in the thiophene ring and the substituents on the pyrimidinone core playing crucial roles in determining their reactivity. For instance, the reactivity of thienopyrimidinones with aromatic aldehydes and the formation of cyclization products have been explored, demonstrating the compounds' versatility in chemical transformations (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

科学研究应用

抗肿瘤活性

已合成并评估了噻吩[3,2-d]嘧啶衍生物的抗肿瘤活性。这些化合物对几种人类癌细胞系表现出强大的抗癌活性,包括乳腺腺癌(MCF-7)、宫颈癌(HeLa)和结肠癌(HCT-116)细胞,其中一些化合物的活性与阿霉素相当(Hafez & El-Gazzar, 2017)。

抗微生物活性

含有噻吩[3,4-d]嘧啶-4-酮基团的新型噻唑烷酮衍生物已合成并进行了体外抗微生物活性筛选。这些化合物对一系列革兰氏阳性和阴性细菌以及真菌菌株显示出有希望的生物活性,表明它们作为抗微生物剂的潜力(El Azab & Abdel-Hafez, 2015)。

非线性光学(NLO)性质

已研究了噻嘧啶衍生物的非线性光学(NLO)性质。该研究涉及密度泛函理论(DFT)计算和实验分析,以探索这些分子在医药和NLO器件领域的潜在应用。这些研究表明这些分子具有相当的NLO特性,特别适用于光电应用(Hussain et al., 2020)。

抗氧化活性

合成了一系列N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-噁二唑-2-基)噻吩[2,3-d]嘧啶-4-胺衍生物,并评估了它们的体外抗氧化活性。一些化合物表现出显著的自由基清除活性,突显了它们作为抗氧化剂的潜力(Kotaiah et al., 2012)。

双环化合物的合成

通过含有噻吩[2,3-b]吡啶骨架的新型烯酮合成了新型噻吩融合双环化合物的研究已进行。由于其独特的化学结构,这些化合物在各个领域具有潜在应用(Mabkhot et al., 2015)。

作用机制

Target of Action

Compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors.

Mode of Action

These compounds could potentially interact with the bacterial quorum sensing system, specifically the LasB system . They may bind to the active site of the LasR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa .

Biochemical Pathways

By inhibiting the LasB system, these compounds could disrupt the normal functioning of the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation, virulence production, and other pathogenic behaviors .

Result of Action

The inhibition of quorum sensing could potentially reduce the pathogenicity of bacteria, making them less able to form biofilms or produce virulence factors .

安全和危害

属性

IUPAC Name |

6-methyl-2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S2/c1-16-14-19-21(29-16)22(27)25(13-12-17-8-4-2-5-9-17)23(24-19)28-15-20(26)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEVMXHRMPJGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

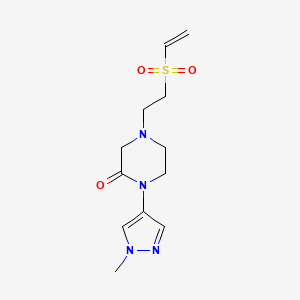

![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

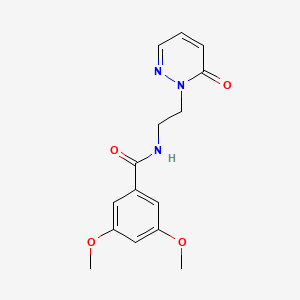

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)

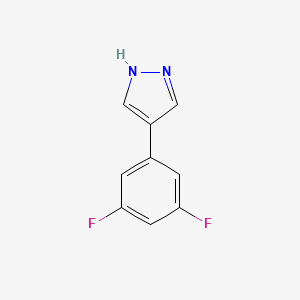

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)

![(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2489042.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2489050.png)

![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)